

Commercial Availability and Synthetic Pathways of 1-Bromohept-1-yne: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 1-bromohept-1-yne

Cat. No.: B6192408

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **1-bromohept-1-yne** (CAS No. 19821-84-2), a functionalized alkyne with potential applications in organic synthesis. Due to its limited commercial presence, this document also details established synthetic protocols for its preparation from readily available precursors. Furthermore, it contrasts the availability of **1-bromohept-1-yne** with its more accessible isomer, 7-bromohept-1-yne, and outlines its potential synthetic utility.

Commercial Availability

An extensive survey of major chemical suppliers indicates that **1-bromohept-1-yne** is not a readily available, off-the-shelf chemical. While listed by some vendors, it is frequently marked as "currently not available for purchase" or requires custom synthesis, implying significant lead times and potentially high costs. Researchers requiring this specific isomer should contact custom synthesis providers for quotes and timelines.

In stark contrast, the isomeric 7-bromohept-1-yne (CAS No. 81216-14-0) is commercially abundant and available from numerous suppliers in various quantities. This isomer sees significant use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting the importance of the relative positions of the bromo and alkyne functionalities for specific applications.

Table 1: Comparison of Commercial Availability for Bromoheptyne Isomers

Compound	CAS Number	Representative Suppliers	Typical Availability
1-Bromohept-1-yne	19821-84-2	Sigma-Aldrich (Enamine)	Currently unavailable; custom synthesis may be required[1]
7-Bromohept-1-yne	81216-14-0	Ambeed, Inc. (via Sigma-Aldrich), Benchchem, Fluorochem	Readily available in various quantities (mg to kg)

Physicochemical Properties

A summary of the key computed physicochemical properties of **1-bromohept-1-yne** is provided below.

Table 2: Physicochemical Properties of **1-Bromohept-1-yne**

Property	Value
Molecular Formula	C ₇ H ₁₁ Br
Molecular Weight	175.07 g/mol
CAS Number	19821-84-2
IUPAC Name	1-bromohept-1-yne
Physical Form	Liquid (presumed)
Storage Temperature	4°C (recommended)

Synthetic Protocols

Given the scarcity of **1-bromohept-1-yne** from commercial sources, de novo synthesis is a practical alternative. The most common and reliable methods for the synthesis of 1-bromo-1-alkynes involve the bromination of a terminal alkyne. Below are two detailed experimental protocols adapted from established synthetic transformations.

Synthesis via Oxidative Bromination

This method utilizes an electrophilic bromine source in the presence of a base to directly convert a terminal alkyne to the corresponding 1-bromoalkyne.

Experimental Protocol:

- **Reaction Setup:** To a solution of 1-heptyne (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add a base, for example, a mild inorganic base like potassium carbonate (2.0 eq) or an organic base like triethylamine.
- **Bromination:** Cool the mixture to 0°C in an ice bath. Add an electrophilic bromine source, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise over 15-20 minutes.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkyne is consumed.
- **Workup:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **1-bromohept-1-yne**.

Synthesis via the Corey-Fuchs Reaction

A two-step approach starting from hexanal, the Corey-Fuchs reaction provides a robust route to **1-bromohept-1-yne**. The first step generates a dibromo-olefin, which is then converted to the bromoalkyne.

Experimental Protocol:

Step 1: Synthesis of 1,1-dibromohept-1-ene

- **Ylide Generation:** In a flask, prepare a solution of triphenylphosphine (2.0 eq) and carbon tetrabromide (1.0 eq) in dichloromethane at 0°C. This in situ preparation generates the reactive phosphonium ylide.
- **Aldehyde Addition:** Add hexanal (1.0 eq) dropwise to the cold ylide solution.
- **Reaction:** Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.
- **Purification:** After the reaction is complete, concentrate the solvent and purify the crude product by column chromatography to isolate 1,1-dibromohept-1-ene.

Step 2: Elimination to **1-bromohept-1-yne**

- **Reaction Setup:** Dissolve the 1,1-dibromohept-1-ene (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere.
- **Base Addition:** Slowly add a strong base, such as n-butyllithium (2.1 eq), to the solution. The first equivalent of base induces elimination to a vinyl bromide intermediate, and the second equivalent facilitates a Fritsch-Buttenberg-Wiechell rearrangement to the desired 1-bromoalkyne.
- **Quenching:** After stirring at low temperature, quench the reaction by the addition of a proton source, such as water or saturated ammonium chloride solution.
- **Workup and Purification:** Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the resulting crude product by distillation or chromatography to obtain **1-bromohept-1-yne**.

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic routes described above.

Caption: Oxidative bromination of 1-heptyne.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-bromohept-1-yne | 19821-84-2 [sigmaaldrich.cn]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Pathways of 1-Bromohept-1-yne: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6192408#commercial-availability-of-1-bromohept-1-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com